N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide is a complex organic compound that features both benzofuran and furan rings. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings, while furan is a simple aromatic ring. The presence of these rings in the structure of this compound makes it a compound of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of catalysts such as AlCl3 for cyclization reactions and subsequent bromination steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its anti-tumor, antibacterial, and antiviral properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzofuran and furan rings allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide can be compared with other benzofuran and furan derivatives:
Benzofuran: A simpler compound with a single benzofuran ring, known for its anti-inflammatory and antioxidant properties.
5-Bromofuran-2-carboxylic acid: A related compound with a bromine atom and a carboxylic acid group, used in organic synthesis.
N-(3-(benzofuran-2-yl)propyl)furan-2-carboxamide: Similar to the target compound but without the bromine atom, which may result in different biological activities. The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological properties .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-15-8-7-14(21-15)16(19)18-9-3-5-12-10-11-4-1-2-6-13(11)20-12/h1-2,4,6-8,10H,3,5,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNRXHUKJYVKNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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